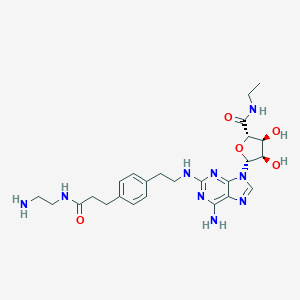
2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine, commonly known as APEC, is a synthetic compound that belongs to the adenosine receptor agonist family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
APEC exerts its effects by binding to the adenosine receptors, specifically the A3 receptor subtype. The activation of the A3 receptor leads to the inhibition of the cAMP pathway, which in turn leads to the activation of the MAPK/ERK pathway. This activation results in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Efectos Bioquímicos Y Fisiológicos
APEC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. APEC has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APEC has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It has also been extensively studied, which provides a wealth of information on its properties and potential applications. However, APEC also has some limitations. It is a relatively complex compound, which can make its synthesis challenging. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
For the study of APEC include the development of more efficient synthesis methods and the investigation of its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of APEC involves a multi-step process that starts with the reaction of 2-bromoethylamine hydrobromide and 2-phenylethanol to obtain 2-(2-phenylethoxy)ethylamine. The intermediate product is then reacted with ethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with N-ethyl-5'-carboxamidoadenosine to obtain APEC.
Aplicaciones Científicas De Investigación
APEC has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. APEC has been studied for its potential use in the treatment of ischemic stroke, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential applications in the treatment of cardiovascular diseases, including hypertension and myocardial infarction.
Propiedades
Número CAS |
126828-50-0 |
|---|---|
Nombre del producto |
2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine |
Fórmula molecular |
C25H35N9O5 |
Peso molecular |
541.6 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-(2-aminoethylamino)-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C25H35N9O5/c1-2-28-23(38)20-18(36)19(37)24(39-20)34-13-31-17-21(27)32-25(33-22(17)34)30-11-9-15-5-3-14(4-6-15)7-8-16(35)29-12-10-26/h3-6,13,18-20,24,36-37H,2,7-12,26H2,1H3,(H,28,38)(H,29,35)(H3,27,30,32,33)/t18-,19+,20-,24+/m0/s1 |
Clave InChI |
UXUFTKZYJYGMGO-CMCWBKRRSA-N |
SMILES isomérico |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |
SMILES canónico |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |
Otros números CAS |
126828-50-0 |
Sinónimos |
2-((2-aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine 2-APEC APEC-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



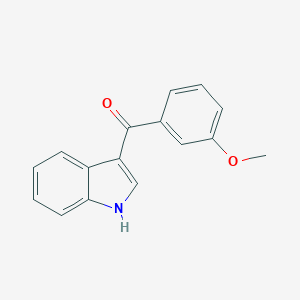
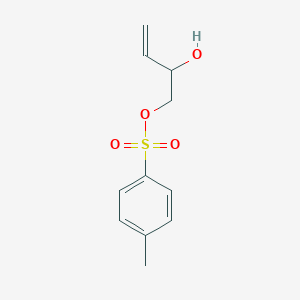
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
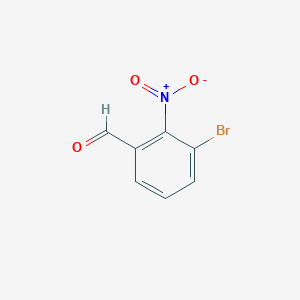
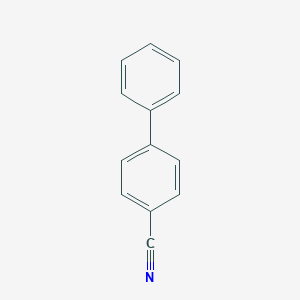
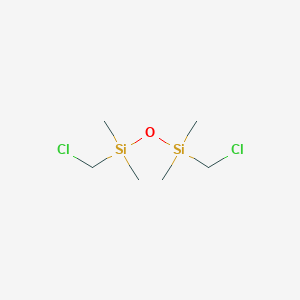
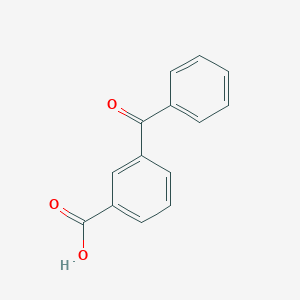
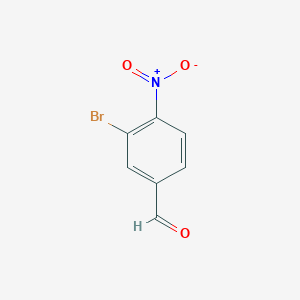

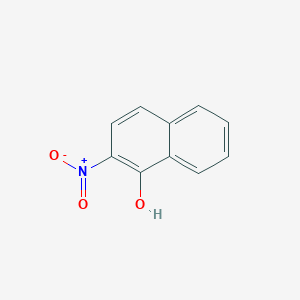
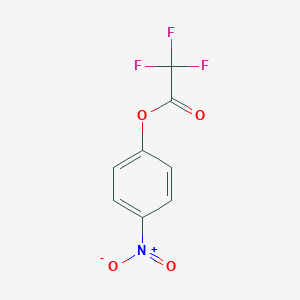
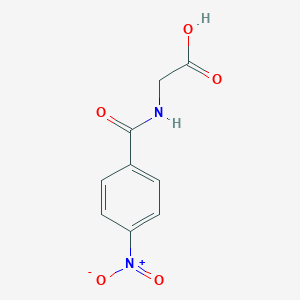
![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)